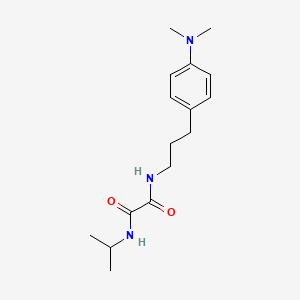
N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom. It also contains a dimethylamino group and a phenyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis, and the dimethylamino group might participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals. These properties can be predicted based on the compound’s structure and the properties of its functional groups .Wissenschaftliche Forschungsanwendungen
- Details : Researchers have utilized this compound to construct acyclic, carbocyclic, and five- to six-membered heterocycles. These derivatives find applications in drug discovery and materials science .
- Activity : These surfactants exhibit biological effects against Gram-positive and Gram-negative bacteria as well as fungi .
Heterocyclic Synthesis
Biomedical Applications
Hydrogel Synthesis
Gene Delivery Vectors
Surfactants with Biological Activity
Polyester Fabric Dyeing
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for use in materials science or chemical synthesis .
Eigenschaften
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)18-16(21)15(20)17-11-5-6-13-7-9-14(10-8-13)19(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKAELCMKFRKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


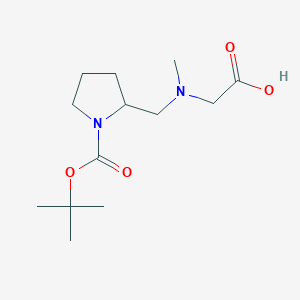

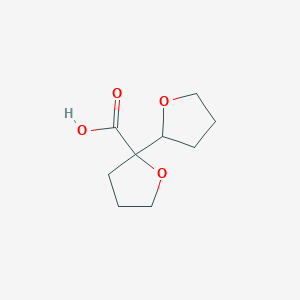
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)
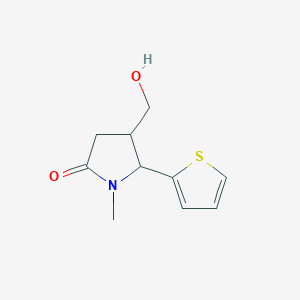
![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)
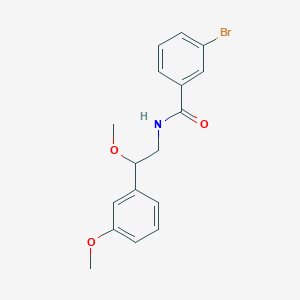
![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)